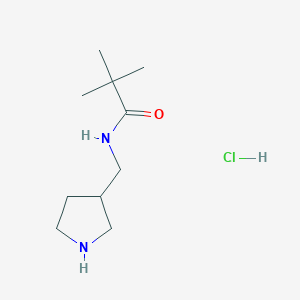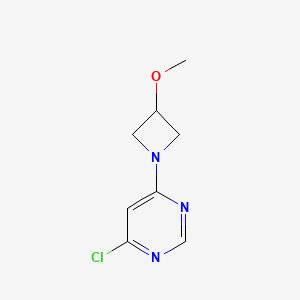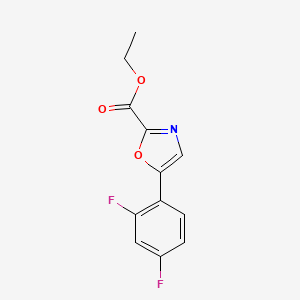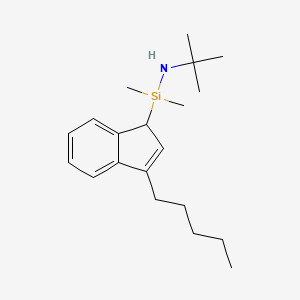
N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine: is an organic compound with the molecular formula C19H29NSi It is a derivative of indene, a bicyclic hydrocarbon, and contains a tert-butyl group, a pentyl chain, and a dimethylsilylamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine typically involves the reaction of 3-pentyl-1H-indene with tert-butylamine and dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. A common solvent used in this reaction is tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The silylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and organometallic reagents (e.g., Grignard reagents) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indene derivatives, while reduction can produce fully hydrogenated indene compounds.
科学研究应用
Chemistry: In chemistry, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be utilized in the development of new materials and catalysts.
Biology and Medicine: The compound’s structural features make it a candidate for biological studies, particularly in the design of bioactive molecules. It may be explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may find applications in the development of polymers, coatings, and electronic materials.
作用机制
The mechanism of action of N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine involves its interaction with specific molecular targets and pathways. The silylamine group can participate in coordination chemistry, forming complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. Additionally, the compound’s hydrophobic and steric properties influence its reactivity and interactions with other molecules.
相似化合物的比较
- N-tert-Butyl(3-butenyl-1H-indene-1-yl)dimethylsilylamine
- N-tert-Butyl(3-butyl-1H-indene-1-yl)dimethylsilylamine
- tert-Butyl(3-pentyl-1H-indene-1-yl)dimethylsilylamine
Comparison: Compared to its similar compounds, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine exhibits unique properties due to the presence of the pentyl chain. This longer alkyl chain can influence the compound’s solubility, reactivity, and overall stability. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its behavior in chemical reactions.
属性
CAS 编号 |
357604-90-1 |
|---|---|
分子式 |
C20H33NSi |
分子量 |
315.6 g/mol |
IUPAC 名称 |
N-[dimethyl-(3-pentyl-1H-inden-1-yl)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C20H33NSi/c1-7-8-9-12-16-15-19(18-14-11-10-13-17(16)18)22(5,6)21-20(2,3)4/h10-11,13-15,19,21H,7-9,12H2,1-6H3 |
InChI 键 |
OGWOBVUUYKCMTG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(C2=CC=CC=C21)[Si](C)(C)NC(C)(C)C |
规范 SMILES |
CCCCCC1=CC(C2=CC=CC=C21)[Si](C)(C)NC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


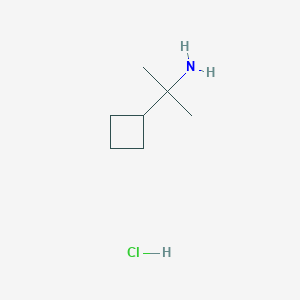
![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)
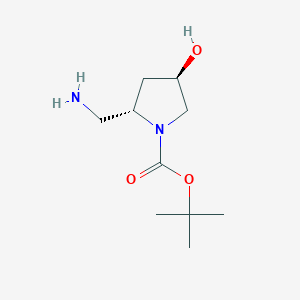
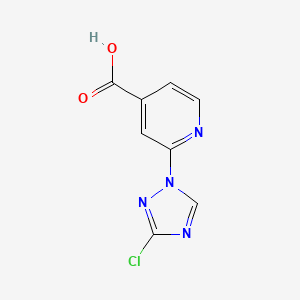
![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)
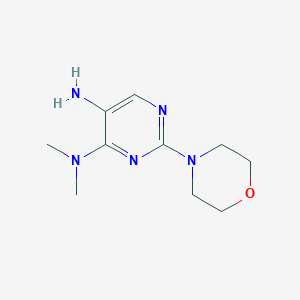

![2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B1435140.png)
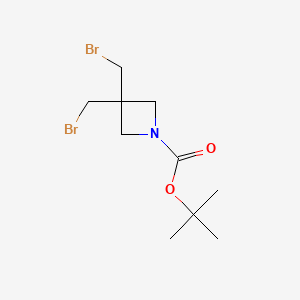
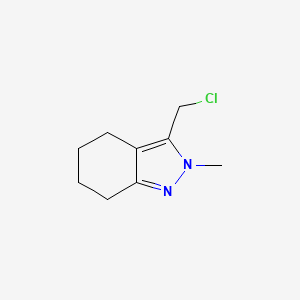
![7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane](/img/structure/B1435145.png)
